molecular formula C15H16OS B6371951 5-(4-Ethylthiophenyl)-3-methylphenol CAS No. 1261977-51-8

5-(4-Ethylthiophenyl)-3-methylphenol

Cat. No.: B6371951
CAS No.: 1261977-51-8
M. Wt: 244.4 g/mol
InChI Key: VOVMMQMSIYUSLV-UHFFFAOYSA-N
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Description

5-(4-Ethylthiophenyl)-3-methylphenol is an organic compound characterized by a phenolic structure with an ethylthio group attached to the phenyl ring

Preparation Methods

The synthesis of 5-(4-Ethylthiophenyl)-3-methylphenol typically involves the nucleophilic aromatic substitution reaction. One common method starts with the reaction of 4-ethylthiophenol with 3-methylphenol under specific conditions to yield the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

5-(4-Ethylthiophenyl)-3-methylphenol undergoes various chemical reactions, including:

Scientific Research Applications

5-(4-Ethylthiophenyl)-3-methylphenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s phenolic structure makes it a candidate for studying antioxidant properties and potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Ethylthiophenyl)-3-methylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, influencing biological pathways. The ethylthio group may enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .

Comparison with Similar Compounds

Similar compounds to 5-(4-Ethylthiophenyl)-3-methylphenol include other phenolic derivatives with different substituents. For example:

Properties

IUPAC Name

3-(4-ethylsulfanylphenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16OS/c1-3-17-15-6-4-12(5-7-15)13-8-11(2)9-14(16)10-13/h4-10,16H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVMMQMSIYUSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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